molecular formula C18H26B2O4S2 B1444341 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene CAS No. 924894-85-9

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

Cat. No. B1444341
M. Wt: 392.2 g/mol
InChI Key: SIWCRHWJNFQUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains two boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a thieno[3,2-b]thiophene core. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Thieno[3,2-b]thiophene is a sulfur-containing heterocycle and is often used in the synthesis of conjugated polymers for organic electronics .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the thieno[3,2-b]thiophene core. The boronic ester groups may add some steric bulk .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of cross-coupling reactions, such as Suzuki-Miyaura cross-coupling . The thieno[3,2-b]thiophene core may undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. Boronic esters are typically stable under normal conditions but can hydrolyze to form boronic acids .

Scientific Research Applications

Polymer Synthesis

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is utilized in the synthesis of deeply colored polymers. These polymers, such as P1–P4, exhibit significant molecular weights, solubility in common organic solvents, and potential applications in optoelectronic devices (Welterlich, Charov & Tieke, 2012).

Organic Semiconductor Design

This compound has been used in the design of organic semiconductors. A notable example is its use in creating a semiconductor that can be doped by protonic acid in both solution and solid-state, yielding enhanced electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).

Electrochromic Properties

In the field of electrochemistry, this compound contributes to the development of electrochromic conducting polymers. These polymers are characterized by low redox switching potentials and stability in the conducting state, making them suitable for applications in electrochromic devices (Sotzing, Reynolds & Steel, 1996).

Optical and Electronic Material Development

The compound is instrumental in tailoring the optoelectronic properties of various polymers. For instance, it's used in homopolymers with different electron acceptor moieties to achieve broad spectral absorptions and low-lying molecular orbitals, which are crucial for optoelectronic applications (Goker, Sarigul & Toppare, 2020).

Safety And Hazards

Boronic esters are generally considered to be low in toxicity, but they should be handled with care as they can cause skin and eye irritation .

Future Directions

Given the interest in boronic esters and thieno[3,2-b]thiophene derivatives in organic synthesis and materials science, this compound could potentially be of interest in these areas .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWCRHWJNFQUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730346
Record name 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

CAS RN

924894-85-9
Record name 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 5
Reactant of Route 5
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Reactant of Route 6
Reactant of Route 6
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

Citations

For This Compound
6
Citations
W Tang, SP Singh, KH Ong, ZK Chen - Journal of Materials Chemistry, 2010 - pubs.rsc.org
A novel series of soluble thieno[3,2-b]thiophene (TT) oligomers with alternating TT and bithiophene or fluorene triad architectures have been synthesized for field-effect transistor (FET) …
Number of citations: 37 pubs.rsc.org
GHV Bertrand, VK Michaelis, TC Ong… - Proceedings of the …, 2013 - National Acad Sciences
We report the synthesis and characterization of covalent organic frameworks (COFs) incorporating thiophene-based building blocks. We show that these are amenable to reticular …
Number of citations: 311 www.pnas.org
M Kanakubo, Y Yamamoto, Y Kubo - Bulletin of the Chemical Society of …, 2021 - journal.csj.jp
A thiophene-derived boronate ester-cross-linked polyvinyl alcohol, 1-PVA, has been prepared, which was found to exhibit room-temperature phosphorescence (RTP) at 475 nm upon …
Number of citations: 10 www.journal.csj.jp
Y Maegawa, S Inagaki - Dalton Transactions, 2015 - pubs.rsc.org
Heterogeneous catalysis for direct C–H borylation of arenes and heteroarenes in the combination of iridium (Ir) complex fixed on periodic mesoporous organosilica containing …
Number of citations: 72 pubs.rsc.org
Y Morisaki, JA Fernandes, Y Chujo - Polymer journal, 2010 - nature.com
We report the synthesis and properties of π-stacked polymers consisting of oligothiophene and naphthalene as the stacked π-system and the scaffold, respectively. The titled polymers …
Number of citations: 16 www.nature.com
F Auras - 2013 - edoc.ub.uni-muenchen.de
In classical photovoltaic systems, free charge carriers are generated upon absorption of a photon and collected at anisotropic contacts. In organic materials however, the low dielectric …
Number of citations: 4 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.